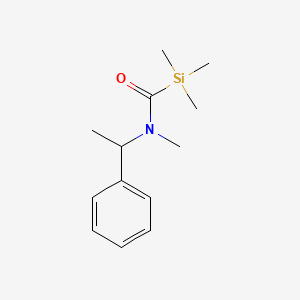![molecular formula C15H18O3 B12572141 2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- CAS No. 193071-32-8](/img/structure/B12572141.png)
2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- is an organic compound with the molecular formula C15H18O3. It is a derivative of cyclopentene and features a phenylmethoxy group attached to the cyclopentene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- typically involves the following steps:
Cyclopentene Derivatization: The starting material, cyclopentene, undergoes a series of reactions to introduce the acetic acid and phenylmethoxy groups. This can involve reactions such as halogenation, followed by nucleophilic substitution to introduce the desired functional groups.
Chiral Resolution: The compound is then subjected to chiral resolution techniques to obtain the (1S,5R)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-ylacetic acid: A similar compound without the phenylmethoxy group.
Cyclopentene derivatives: Other derivatives of cyclopentene with different functional groups.
Uniqueness
The presence of the phenylmethoxy group in 2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)- imparts unique chemical properties and reactivity compared to other cyclopentene derivatives. This makes it valuable for specific applications in research and industry.
特性
CAS番号 |
193071-32-8 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
2-[(1S,5R)-5-(phenylmethoxymethyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C15H18O3/c16-15(17)9-13-7-4-8-14(13)11-18-10-12-5-2-1-3-6-12/h1-7,13-14H,8-11H2,(H,16,17)/t13-,14+/m1/s1 |
InChIキー |
SOUVMAUPYATAPS-KGLIPLIRSA-N |
異性体SMILES |
C1C=C[C@@H]([C@@H]1COCC2=CC=CC=C2)CC(=O)O |
正規SMILES |
C1C=CC(C1COCC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
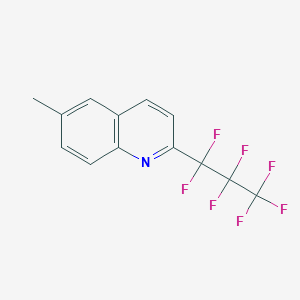

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
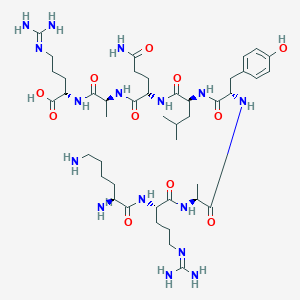
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
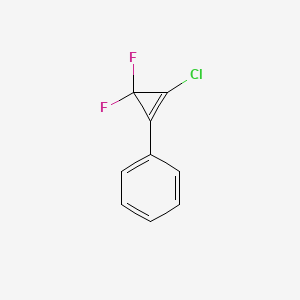
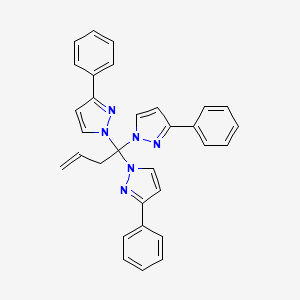
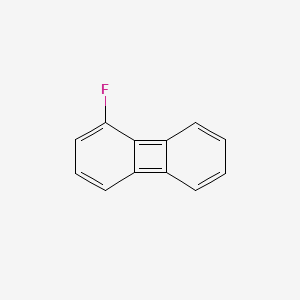
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)
